

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

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Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **6-methoxyquinoline-4-carbaldehyde**. This compound serves as a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for research and development in medicinal chemistry.

Spectroscopic Data

While experimentally obtained spectra for **6-methoxyquinoline-4-carbaldehyde** are not readily available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton	Expected Chemical Shift (ppm)
Aldehyde (-CHO)	9.5 - 10.5
Aromatic (Quinoline Ring)	7.0 - 9.0
Methoxy (-OCH ₃)	3.8 - 4.2

¹³C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (ppm)
Aldehyde (C=O)	190 - 200
Aromatic (Quinoline Ring)	110 - 160
Methoxy (-OCH ₃)	55 - 65

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Band (cm ⁻¹)
C=O Stretch (Aldehyde)	1680 - 1710
C-H Stretch (Aldehyde)	2700 - 2850 (often two bands)
C=C Stretch (Aromatic)	1500 - 1600
C-O Stretch (Methoxy)	1000 - 1300
C-H Bending (Aromatic)	750 - 900

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.[\[2\]](#) Predicted mass-to-charge ratios (m/z) for various adducts are listed below.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	188.07060
[M+Na] ⁺	210.05254
[M-H] ⁻	186.05604
[M+NH ₄] ⁺	205.09714
[M+K] ⁺	226.02648
[M] ⁺	187.06277

Experimental Protocols

Synthesis of 6-Methoxyquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of **6-methoxyquinoline**.

Materials:

- **6-Methoxyquinoline**
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Sodium hydrogen carbonate solution
- Water

Procedure:

- In a two-necked round-bottom flask cooled to 0°C, add N,N-dimethylformamide (0.1195 mol, 9.2 mL).[\[2\]](#)
- Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[\[2\]](#)
- To this mixture, add **6-methoxyquinoline** (0.1173 mol).[\[2\]](#)
- Heat the reaction mixture on a water bath for 4 hours.[\[2\]](#)
- After cooling, pour the reaction mixture into an excess of water.[\[2\]](#)
- Neutralize the mixture with a sodium hydrogen carbonate solution.[\[2\]](#)
- The precipitated product, **6-methoxyquinoline-4-carbaldehyde**, can be collected by filtration, washed with water, and purified by recrystallization.[\[2\]](#)

Spectroscopic Analysis Protocols

The following are generalized methodologies for the spectroscopic analysis of **6-methoxyquinoline-4-carbaldehyde**.

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[\[1\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.[\[3\]](#)
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum with a spectral width of approximately 0-220 ppm.

IR Spectroscopy:

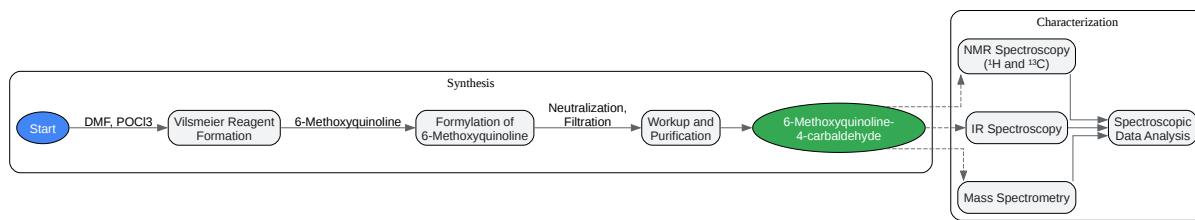
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[\[1\]](#)[\[3\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[1\]](#)
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}), after recording a background spectrum.[\[1\]](#)

Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[\[1\]](#)
- Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source can be used.[\[1\]](#)

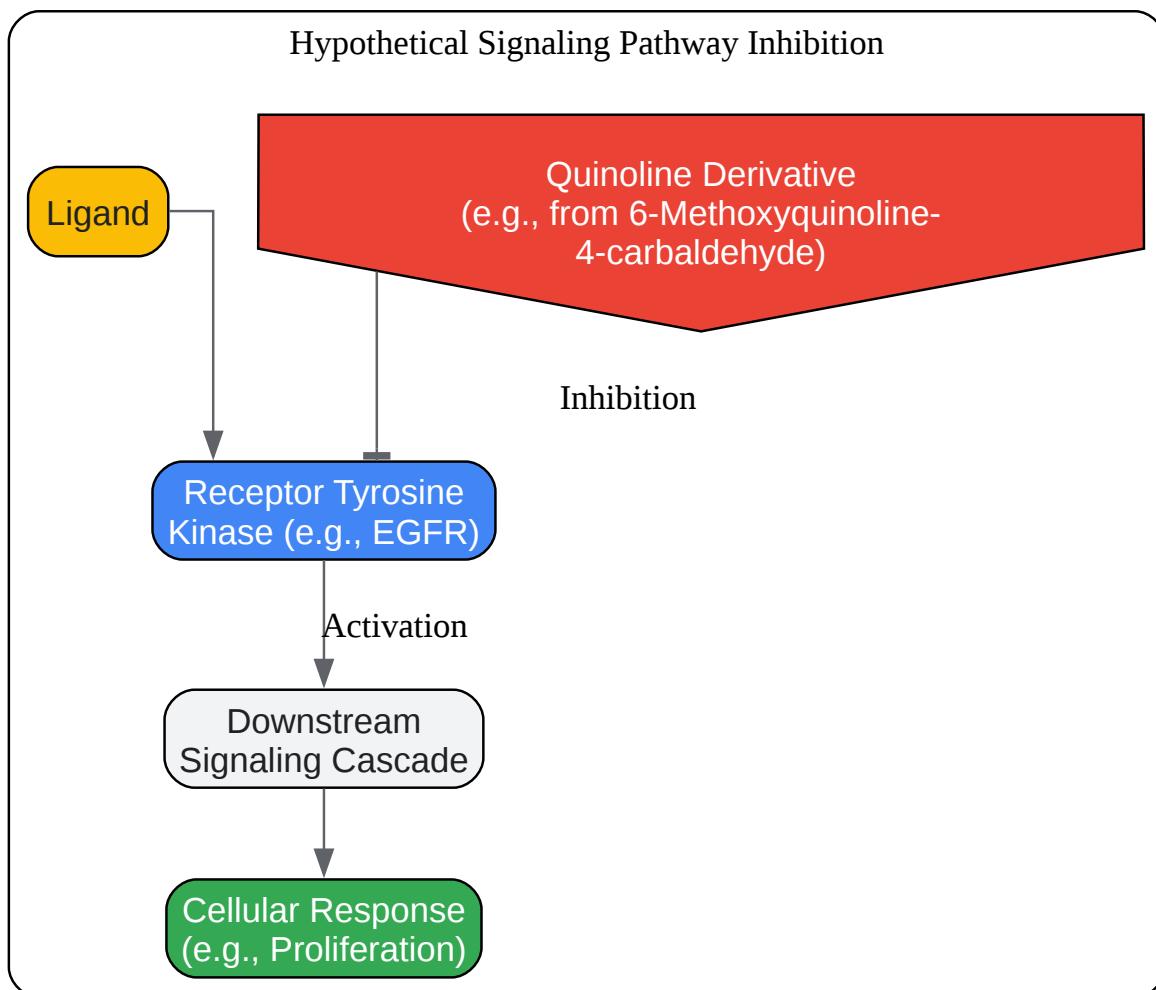
- Data Acquisition: Introduce the sample solution into the ESI source and scan over a relevant m/z range (e.g., 50-500 amu).[1]

Visualizations



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Caption: Experimental workflow for the synthesis and characterization.



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Caption: Hypothetical inhibition of a signaling pathway.

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